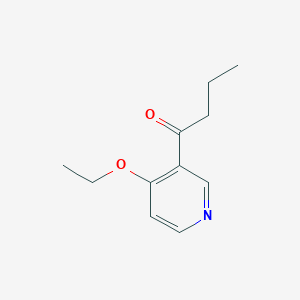![molecular formula C14H10Cl2O3 B2360102 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid CAS No. 1002970-32-2](/img/structure/B2360102.png)
3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid
Übersicht
Beschreibung
“3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid” is a chemical compound with the molecular formula C14H10Cl2O3 . It is a derivative of benzoic acid, which is modified with chloro and methoxy groups .
Molecular Structure Analysis
The molecular structure of “3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid” consists of a benzoic acid core with chloro and methoxy groups attached. The molecular weight of this compound is 297.13 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Antidepressant Molecules
- Summary of Application: This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
2. Synthesis of Antimicrobial Molecules
- Summary of Application: This compound is used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives, which have been investigated for their antimicrobial activity .
- Results or Outcomes: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
3. Synthesis of Antifungal Molecules
- Summary of Application: This compound is used in the synthesis of salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which have been investigated for their antifungal activity .
4. Synthesis of Anti-HIV Molecules
- Summary of Application: Indole derivatives, which can be synthesized using this compound, have been found to possess anti-HIV activity .
- Methods of Application: The exact method of application or experimental procedures are not specified in the source .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
5. Synthesis of Antioxidant Molecules
- Summary of Application: Indole derivatives, which can be synthesized using this compound, have been found to possess antioxidant activity .
- Methods of Application: The exact method of application or experimental procedures are not specified in the source .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
6. Synthesis of Antimalarial Molecules
- Summary of Application: Indole derivatives, which can be synthesized using this compound, have been found to possess antimalarial activity .
- Methods of Application: The exact method of application or experimental procedures are not specified in the source .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
Eigenschaften
IUPAC Name |
3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOMEFGASCKZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)
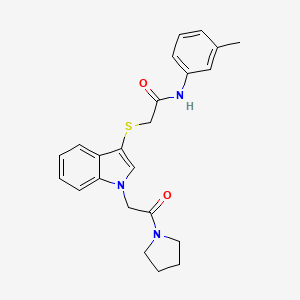
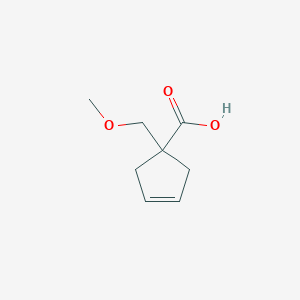
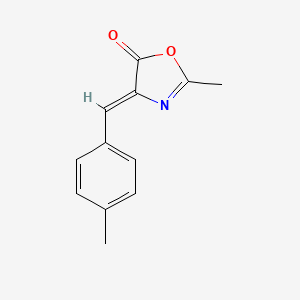
![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)
![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)
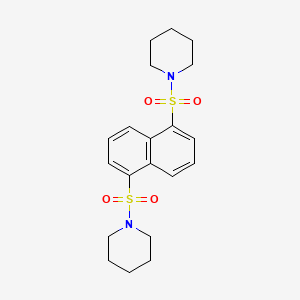
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)
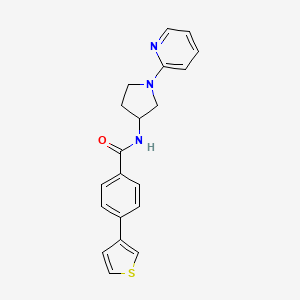
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)
![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)
